3'-Bromo-2'-chloro-6'-methoxyacetophenone
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Overview
Description
3’-Bromo-2’-chloro-6’-methoxyacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2’-chloro-6’-methoxyacetophenone typically involves the bromination and chlorination of methoxyacetophenone derivatives. One common method includes the reaction of 3-bromo-6-chloro-2-methoxybenzoyl chloride with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents such as chloroform or acetic acid, and the reactions are carried out at specific temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 3’-Bromo-2’-chloro-6’-methoxyacetophenone may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-2’-chloro-6’-methoxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetophenones, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3’-Bromo-2’-chloro-6’-methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’-chloro-6’-methoxyacetophenone involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- 3’-Bromo-6’-chloro-2’-methoxyacetophenone
- 3’-Bromo-2’-chloro-4’-methoxyacetophenone
- 3’-Bromo-2’-chloro-5’-methoxyacetophenone
Comparison: 3’-Bromo-2’-chloro-6’-methoxyacetophenone is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H8BrClO2 |
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Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-(3-bromo-2-chloro-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)8-7(13-2)4-3-6(10)9(8)11/h3-4H,1-2H3 |
InChI Key |
LTJNDSSYBBKUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)Br)OC |
Origin of Product |
United States |
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